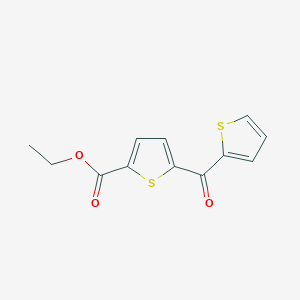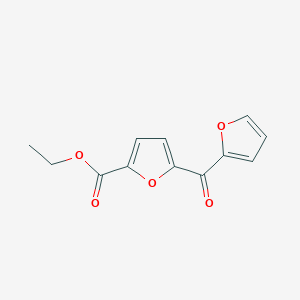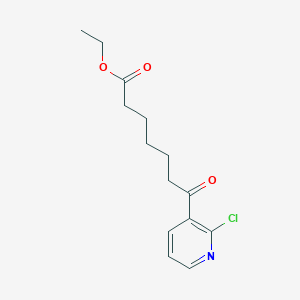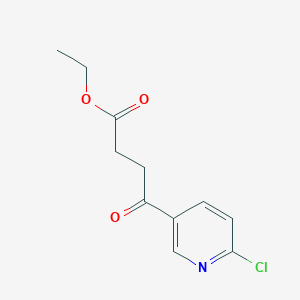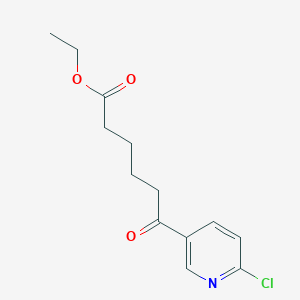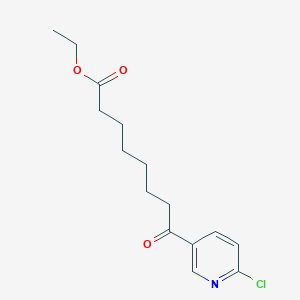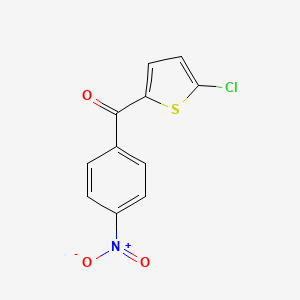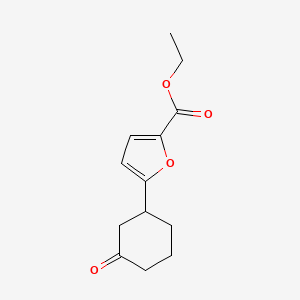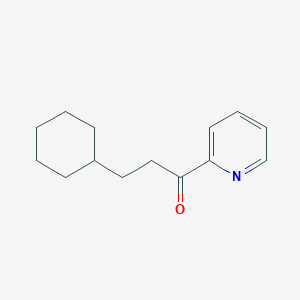
(2-环己基)乙基 2-吡啶基酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-Cyclohexyl)ethyl 2-pyridyl ketone is an organic compound with the molecular formula C14H19NO. It is a ketone that features a pyridyl group attached to a cyclohexyl ethyl chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
科学研究应用
(2-Cyclohexyl)ethyl 2-pyridyl ketone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
作用机制
Target of Action
Ketones, including (2-Cyclohexyl)ethyl 2-pyridyl ketone, can react with a variety of nucleophiles. The carbonyl carbon in the ketone is electrophilic and can be targeted by nucleophiles in various reactions .
Mode of Action
In the presence of a nucleophile, the carbonyl group of (2-Cyclohexyl)ethyl 2-pyridyl ketone can undergo addition reactions. The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate .
Biochemical Pathways
Ketones can participate in many biochemical pathways. For instance, they can undergo oxidation reactions to form carboxylic acids . .
Result of Action
The result of (2-Cyclohexyl)ethyl 2-pyridyl ketone’s action would depend on the specific reaction it undergoes and the biological context in which the reaction occurs. For instance, if it undergoes an oxidation reaction, the product would be a carboxylic acid .
Action Environment
The action, efficacy, and stability of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be influenced by various environmental factors. These can include the pH of the environment, the presence of other reactive species, and temperature .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexyl)ethyl 2-pyridyl ketone can be achieved through several methods. One common approach involves the reaction of 2-pyridyl ketone with cyclohexyl ethyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide at elevated temperatures to facilitate the formation of the desired product.
Another method involves the use of Suzuki–Miyaura coupling, where a boronic acid derivative of cyclohexyl ethyl is coupled with 2-pyridyl ketone in the presence of a palladium catalyst and a base. This method is advantageous due to its mild reaction conditions and high functional group tolerance .
Industrial Production Methods
Industrial production of (2-Cyclohexyl)ethyl 2-pyridyl ketone often employs continuous flow chemistry techniques. This method allows for the rapid and efficient synthesis of the compound by continuously feeding the reactants through a reactor. The use of continuous flow chemistry enhances the scalability and reproducibility of the synthesis process .
化学反应分析
Types of Reactions
(2-Cyclohexyl)ethyl 2-pyridyl ketone undergoes various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the ketone group can yield the corresponding alcohol.
Substitution: The pyridyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require reagents like halogens or nitrating agents under acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or esters.
Reduction: Alcohols.
Substitution: Halogenated or nitrated pyridyl derivatives.
相似化合物的比较
Similar Compounds
- Cyclohexyl 2-pyridyl ketone
- (3-Cyclohexyl)propyl 2-pyridyl ketone
- 1-(2-Pyridyl)heptan-1,6-dione
Uniqueness
(2-Cyclohexyl)ethyl 2-pyridyl ketone is unique due to its specific structural arrangement, which imparts distinct reactivity and interaction profiles compared to other similar compounds. The presence of both the cyclohexyl and pyridyl groups allows for versatile chemical modifications and applications .
属性
IUPAC Name |
3-cyclohexyl-1-pyridin-2-ylpropan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h4-5,8,11-12H,1-3,6-7,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QMNOWTBUUMGMRE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)C2=CC=CC=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641990 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
898779-60-7 |
Source


|
| Record name | 3-Cyclohexyl-1-(pyridin-2-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641990 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

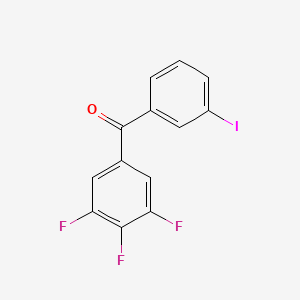
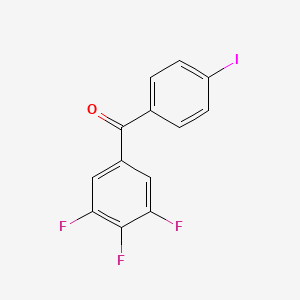
![2-Chloro-5-[2-(2-cyanophenyl)-1-oxoethyl]pyridine](/img/structure/B1324084.png)
